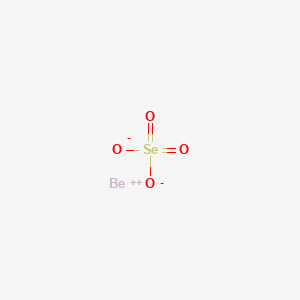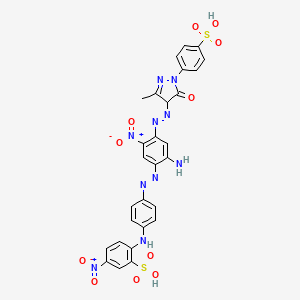
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate is a complex organic compound that features a thiazolidine ring, phenyl group, and multiple acetylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a cysteine derivative with an appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate can undergo several types of chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate involves its interaction with specific molecular targets. The acetylthio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological receptors or enzymes, modulating their function.
相似化合物的比较
Similar Compounds
- 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl acetate
- 2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (methylthio)acetate
Uniqueness
2-(2-(3-((Acetylthio)acetyl)-2-thiazolidinyl)ethyl)phenyl (acetylthio)acetate is unique due to the presence of multiple acetylthio groups, which can enhance its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
103222-67-9 |
|---|---|
分子式 |
C19H23NO5S3 |
分子量 |
441.6 g/mol |
IUPAC 名称 |
[2-[2-[3-(2-acetylsulfanylacetyl)-1,3-thiazolidin-2-yl]ethyl]phenyl] 2-acetylsulfanylacetate |
InChI |
InChI=1S/C19H23NO5S3/c1-13(21)27-11-17(23)20-9-10-26-18(20)8-7-15-5-3-4-6-16(15)25-19(24)12-28-14(2)22/h3-6,18H,7-12H2,1-2H3 |
InChI 键 |
RYXUXKHCXWOTCG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC(=O)N1CCSC1CCC2=CC=CC=C2OC(=O)CSC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


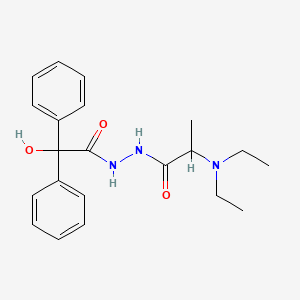
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
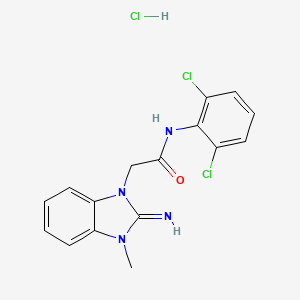
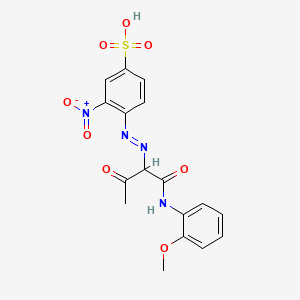
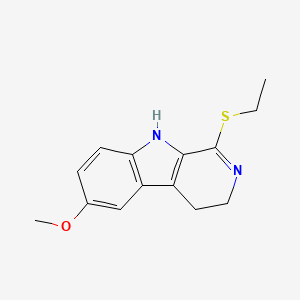
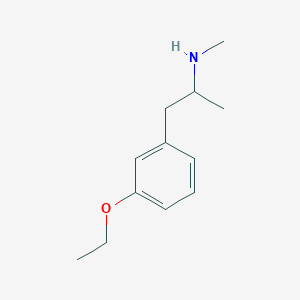
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)


![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)

